5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c20-17-7-6-16(27-17)18(26)23-14-12-21-19(22-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJQHZIIIUEDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine group. The final step involves the bromination of the compound and the addition of the furan carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-throughput screening methods can also help in identifying the most effective catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The bromine atom on the furan ring undergoes palladium-catalyzed coupling with boronic acids.
| Conditions | Catalyst | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl boronic acids | 75–85% | |
| PdCl₂(dppf), Cs₂CO₃, Dioxane, 90°C | Heteroaryl boronic esters | 68% |
Applications : Synthesis of biaryl derivatives for medicinal chemistry (e.g., kinase inhibitors) .
Buchwald-Hartwig Amination
The bromine on the furan or pyrimidine ring reacts with amines under palladium catalysis.
| Substrate | Amine | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Furan-Br | Morpholine | Pd(OAc)₂/Xantphos | 82% | |
| Pyrimidine-Br | Piperazine | Pd₂(dba)₃/BINAP | 70% |
Mechanistic Insight : Oxidative addition of Pd(0) to C–Br, followed by amine coordination and reductive elimination .
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring undergoes substitution with nucleophiles.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KSCN | DMF, 120°C | Thiocyanate derivative | 65% | |
| NaN₃ | DMSO, 100°C | Azide intermediate | 58% |
Applications : Click chemistry (azide-alkyne cycloaddition) for bioconjugation .
Hydrolysis of the Amide Bond
The carboxamide linker undergoes acid- or base-catalyzed hydrolysis.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | 5-Bromofuran-2-carboxylic acid | 90% | |
| NaOH (aq), 100°C | Pyrimidin-5-amine derivative | 78% |
Utility : Recovery of carboxylic acid for further derivatization .
Functionalization of the Piperazine Moiety
The 4-phenylpiperazine group participates in alkylation or acylation.
| Reaction | Reagent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate | K₂CO₃, DMF | 73% | |
| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂ | 85% |
Applications : Tuning pharmacokinetic properties (solubility, logP) .
Stability and Reactivity Considerations
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant for its potential use in treating Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Synthetic Methodologies :
The target compound shares synthetic strategies with its analogs. For instance, highlights the use of TBTU (benzotriazolyl tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) as coupling agents in amide bond formation, a method applicable to the target compound’s synthesis . In contrast, employs 4-toluenesulfonic acid as a catalyst for pyrimidine ring functionalization, suggesting variability in reaction conditions depending on substituent reactivity .
Pharmacological and Physicochemical Properties
Key Observations :
- Role of Piperazine-Pyrimidine Motif : The target compound’s 4-phenylpiperazine-pyrimidine moiety is absent in simpler analogs like 5-bromo-N-(2-isopropylphenyl)furan-2-carboxamide . This motif is critical for interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
- Hydrazone vs. Piperazine Linkers: Hydrazone-containing derivatives () exhibit distinct mechanistic profiles (non-zinc-binding MMP-13 inhibition) compared to piperazine-linked compounds, which may rely on hydrogen-bonding networks .
Physicochemical and Crystallographic Data
and provide structural insights via crystallography. For example, N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () was analyzed using the CCP4 suite (), revealing planar pyrimidine rings and sulfonamide torsion angles critical for protein-ligand interactions . Such data underscore the importance of conformational rigidity in the target compound’s analogs.
Biological Activity
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 428.3 g/mol. The structure includes a furan ring, a pyrimidine moiety, and a piperazine derivative, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈BrN₅O₂ |
| Molecular Weight | 428.3 g/mol |
| CAS Number | 1396873-47-4 |
Research indicates that compounds similar to this compound exhibit their biological activity through multiple mechanisms. These include:
- Inhibition of Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. Flow cytometry assays revealed that the compound triggers caspase activation, leading to programmed cell death .
- Interaction with PD-L1 Pathway : Preliminary data suggest that the compound may interact with the PD-1/PD-L1 immune checkpoint pathway, potentially enhancing immune responses against tumors .
Cytotoxicity Assays
The cytotoxic effects of this compound were evaluated using various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| U-937 | 1.54 | Inhibition of CDK activity |
| HCT116 | 1.17 | Cell cycle arrest and apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against these cancer types.
Case Studies
A study involving the administration of this compound in mouse models demonstrated significant tumor regression in xenograft models of breast cancer. The results indicated that treatment with the compound led to increased apoptosis markers in tumor tissues compared to controls .
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction parameters influence yield?
The synthesis typically involves coupling reactions using reagents like TBTU and DIEA in polar aprotic solvents (e.g., CH₂Cl₂). For example, a multi-step procedure includes:
- Step 1 : Activation of carboxylic acid derivatives (e.g., 5-bromofuran-2-carboxylic acid) with thionyl chloride to form acyl chlorides.
- Step 2 : Amide bond formation between the acyl chloride and the pyrimidine-piperazine intermediate under controlled temperatures (0°C to room temperature).
- Step 3 : Purification via silica gel column chromatography to isolate the product .
Key Parameters : - Temperature : Lower temperatures (0°C) minimize side reactions during coupling.
- Solvent Choice : CH₂Cl₂ or DMF enhances solubility of intermediates.
- Reagent Equivalents : Excess TBTU (1.5 equivalents) improves coupling efficiency .
Basic: Which spectroscopic techniques are essential for structural characterization?
Critical techniques include:
- ¹H/¹³C NMR : Confirms hydrogen and carbon environments. For example, the pyrimidine proton signals appear at δ 8.5–9.0 ppm, while the piperazine protons resonate at δ 2.4–3.5 ppm .
- ESI-MS : Validates molecular weight (e.g., calculated vs. observed m/z for C₂₉H₂₈BrN₇O₂: 594.15 vs. 594.14) .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- HPLC : Assesses purity (>98% purity is typical for research-grade material) .
Advanced: How can reaction conditions be optimized to reduce byproduct formation?
- Parameter Screening : Systematically vary TBTU/DIEA ratios (1:1 to 1:2) and monitor reaction progress via TLC or LCMS.
- Temperature Gradients : Perform reactions at 0°C for initial activation, then gradually warm to room temperature.
- Post-Reaction Workup : Use sequential washes (5% HCl, NaOH, brine) to remove unreacted reagents .
- Analytical Monitoring : Employ LCMS to detect early-stage byproducts (e.g., dimerization products) and adjust stoichiometry .
Advanced: How to resolve contradictions between experimental and theoretical spectroscopic data?
- Case Study : If ¹³C NMR shows unexpected peaks, compare with computational predictions (e.g., DFT calculations using Gaussian). For instance, a discrepancy at δ 120 ppm might indicate rotameric forms of the piperazine ring .
- 2D NMR : Use HSQC and HMBC to assign ambiguous signals, especially for overlapping aromatic protons.
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (if feasible) and refining against SHELXL .
Advanced: How to design experiments to evaluate anticancer activity?
- In Vitro Assays :
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., glioblastoma U87) at concentrations 1–100 μM.
- Apoptosis Analysis : Use Annexin V/PI staining with flow cytometry to quantify cell death.
- Target Identification :
- Surface Plasmon Resonance (SPR) : Screen binding to HSP70 or HSC70 (common targets for similar compounds) .
- Molecular Docking : Predict binding poses using AutoDock Vina and validate with mutagenesis studies .
Basic: What purification methods ensure high compound purity?
- Column Chromatography : Use silica gel with gradient elution (e.g., 5% to 50% EtOAc in hexane).
- Recrystallization : Optimize solvent pairs (e.g., CHCl₃/hexane) for compounds with sharp melting points (e.g., 150–155°C) .
- HPLC Validation : Confirm purity with a C18 column and UV detection at 254 nm .
Advanced: What computational methods predict binding affinity?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) over 100 ns to assess stability.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for piperazine ring modifications to optimize binding to dopamine receptors .
- ADMET Prediction : Use SwissADME to estimate bioavailability and blood-brain barrier penetration .
Advanced: How to conduct SAR studies on this scaffold?
- Modification Sites :
- Furan Ring : Introduce electron-withdrawing groups (e.g., NO₂) at position 5 to enhance electrophilicity.
- Piperazine Substituents : Replace phenyl with pyridinyl to improve solubility (logP reduction from 3.5 to 2.8) .
- Activity Testing : Compare IC₅₀ values across derivatives in kinase inhibition assays (e.g., EGFR or BRAF targets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
